molecular formula C15H24N2O3 B2824654 2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate CAS No. 1909319-26-1

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate

Cat. No.: B2824654
CAS No.: 1909319-26-1
M. Wt: 280.368
InChI Key: OEDFXEBGFNZIBB-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate typically involves the esterification of 3-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 3-amino-2-methoxybenzoate
  • 2-(Diethylamino)ethyl 3-amino-2-propoxybenzoate
  • 2-(Diethylamino)ethyl 3-amino-2-butoxybenzoate

Uniqueness

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(diethylamino)ethyl 3-amino-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-17(5-2)10-11-20-15(18)12-8-7-9-13(16)14(12)19-6-3/h7-9H,4-6,10-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDFXEBGFNZIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C(=CC=C1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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